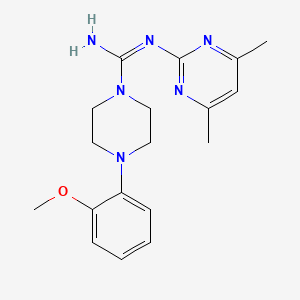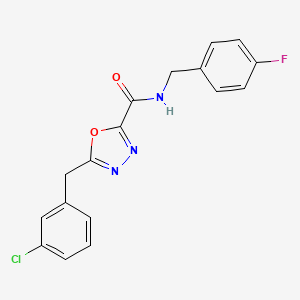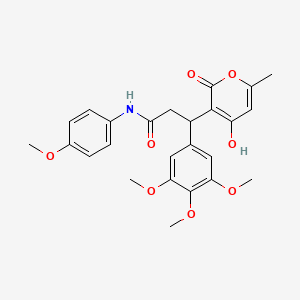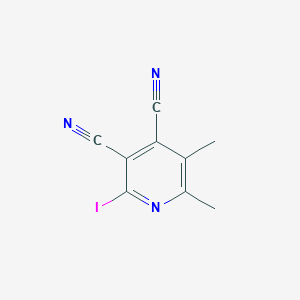![molecular formula C18H16ClN3O3S B11049008 2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B11049008.png)
2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-CHLORO(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)ANILINO]-1-(4-NITROPHENYL)-1-ETHANONE is a complex organic compound that features a unique combination of functional groups, including a thiazine ring, a nitrophenyl group, and a chloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)ANILINO]-1-(4-NITROPHENYL)-1-ETHANONE typically involves multi-step organic reactions. One common approach is the condensation of 4-chloroaniline with 2-bromoacetophenone, followed by cyclization with thiourea to form the thiazine ring. The final step involves nitration of the phenyl ring to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)ANILINO]-1-(4-NITROPHENYL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group forms the corresponding aniline derivative.
Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-CHLORO(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)ANILINO]-1-(4-NITROPHENYL)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)ANILINO]-1-(4-NITROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-CHLORO(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)ANILINO]-1-(4-METHOXYPHENYL)-1-ETHANONE
- 2-[4-CHLORO(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)ANILINO]-1-(4-HYDROXYPHENYL)-1-ETHANONE
Uniqueness
2-[4-CHLORO(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)ANILINO]-1-(4-NITROPHENYL)-1-ETHANONE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs
Properties
Molecular Formula |
C18H16ClN3O3S |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-[4-chloro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)anilino]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C18H16ClN3O3S/c19-14-4-8-15(9-5-14)21(18-20-10-1-11-26-18)12-17(23)13-2-6-16(7-3-13)22(24)25/h2-9H,1,10-12H2 |
InChI Key |
FFQZYLFEBHUUIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(SC1)N(CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11048926.png)
![Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]acetate](/img/structure/B11048929.png)
![1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-G][1,2]dithiolo[3,4-C]quinolin-5-YL)-2-phenyl-1-ethanone](/img/structure/B11048937.png)
![1-(1,3-Benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(4-fluorophenyl)amino]propan-1-one](/img/structure/B11048942.png)
![2-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B11048944.png)

![3-(2,3-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048956.png)


![6-(2,4-Dichlorophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048973.png)


![2-Ethoxy-4-(2-furyl)-5,6-dihydronaphtho[2,1-J][1,7]phenanthrolin-3-YL cyanide](/img/structure/B11049002.png)
![(2E)-3-[(3-methoxyphenyl)amino]-2-nitroprop-2-enal](/img/structure/B11049003.png)
